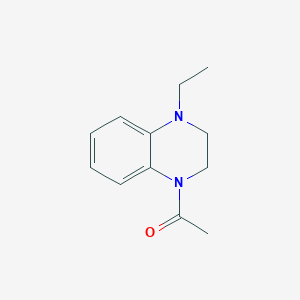
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone, also known as EDO, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. EDO is a heterocyclic compound that contains a quinoxaline ring and an oxan-4-yl group.
Mechanism of Action
The mechanism of action of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation. (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone has also been shown to have antioxidant activity, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone in lab experiments include its high purity and yield, as well as its inhibitory activity against several enzymes involved in the regulation of neurotransmitters. However, the limitations of using (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurological disorders. Another direction is to study its toxicity and potential side effects in order to determine its safety for use in humans. Additionally, (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone involves the reaction of 2,3-diaminotoluene with 4-hydroxytetrahydrofuran in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to form (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone. This synthesis method has been optimized to yield high purity and high yield of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone.
Scientific Research Applications
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(4-ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-17-9-10-18(15-6-4-3-5-14(15)17)16(19)13-7-11-20-12-8-13/h3-6,13H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPQMCOYZGMEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)
![[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)
![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)
![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)
![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)

![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)
![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)



![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)
![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)